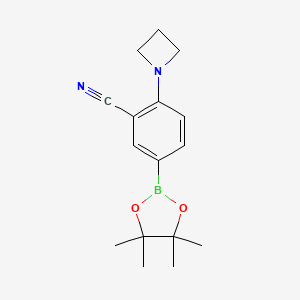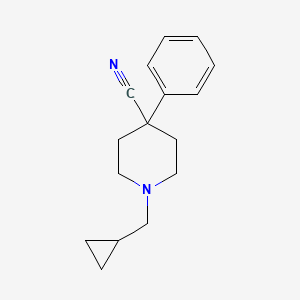
2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride involves several steps. Typically, the synthetic route includes the formation of the quinoline core followed by the introduction of hydrazine and phenyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Chemischer Reaktionen
2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it is used in research to understand biological pathways and potential drug targets.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The pathways involved in its action are related to its ability to form stable complexes with target molecules, thereby modulating their biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Hydrazino-6,8-dimethylquinoline: Lacks the phenyl group, which may affect its binding affinity and specificity.
6,8-Dimethyl-3-phenylquinoline: Lacks the hydrazino group, which is crucial for its reactivity and interaction with biomolecules.
2-Hydrazino-3-phenylquinoline: Similar structure but different substitution pattern, affecting its chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1170796-18-5 |
|---|---|
Molekularformel |
C17H18ClN3 |
Molekulargewicht |
299.8 g/mol |
IUPAC-Name |
(6,8-dimethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C17H17N3.ClH/c1-11-8-12(2)16-14(9-11)10-15(17(19-16)20-18)13-6-4-3-5-7-13;/h3-10H,18H2,1-2H3,(H,19,20);1H |
InChI-Schlüssel |
DADKARIWZTXWKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)NN)C3=CC=CC=C3)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)


![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)








